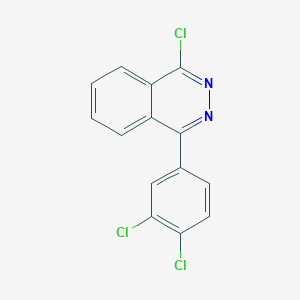

1-Chloro-4-(3,4-dichlorophenyl)phthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(3,4-dichlorophenyl)phthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(17)19-18-13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUQPXAJMHDHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 1-Chloro-4-(3,4-dichlorophenyl)phthalazine

The de novo, or from the beginning, synthesis of this phthalazine (B143731) derivative hinges on the sequential formation of its core components. This typically involves the initial synthesis of a key precursor molecule which is then cyclized to form the phthalazine ring system, followed by the introduction of the final chloro substituent.

The primary precursor for the synthesis of the phthalazine core of the target molecule is 2-(3,4-dichlorobenzoyl)benzoic acid. This molecule contains the necessary carbon skeleton and the pre-installed 3,4-dichlorophenyl group. The most common method for the synthesis of this precursor is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with phthalic anhydride (B1165640). rsc.org

In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to activate the phthalic anhydride, which then acylates the 1,2-dichlorobenzene. byjus.com The reaction of the Lewis acid with the acylating agent generates a highly electrophilic acylium ion, which is then attacked by the aromatic ring. masterorganicchemistry.com A subsequent deprotonation restores the aromaticity of the ring, yielding the desired 2-aroylbenzoic acid. byjus.com

The regioselectivity of the Friedel-Crafts acylation is a critical consideration. The reaction of phthalic anhydride with o-dichlorobenzene predominantly yields 3,4-dichlorobenzophenone, which upon oxidation would lead to the desired precursor. rsc.org The directing effects of the two chloro substituents on the benzene (B151609) ring guide the position of the incoming acyl group.

| Precursor Name | Starting Materials | Key Reaction |

|---|---|---|

| 2-(3,4-Dichlorobenzoyl)benzoic acid | 1,2-Dichlorobenzene and Phthalic anhydride | Friedel-Crafts Acylation |

| 4-(3,4-Dichlorophenyl)phthalazin-1(2H)-one | 2-(3,4-Dichlorobenzoyl)benzoic acid and Hydrazine (B178648) | Cyclization/Condensation |

With the precursor, 2-(3,4-dichlorobenzoyl)benzoic acid, in hand, the next crucial step is the formation of the phthalazine ring. This is typically achieved through a cyclization reaction with hydrazine (N₂H₄) or a hydrazine derivative. rsc.orgstudymind.co.uk This reaction proceeds via a condensation mechanism, where the hydrazine reacts with the ketone and carboxylic acid functionalities of the precursor to form the heterocyclic phthalazinone ring.

The reaction of 2-acylbenzoic acids with hydrazine is a well-established method for the synthesis of 4-substituted phthalazin-1(2H)-ones. studymind.co.uk The process involves the formation of an intermediate which then undergoes intramolecular cyclization and dehydration to afford the stable phthalazinone ring system. The product of this reaction is 4-(3,4-dichlorophenyl)phthalazin-1(2H)-one, a key intermediate in the synthesis of the final product.

The regioselective introduction of the 3,4-dichlorophenyl group is accomplished during the Friedel-Crafts acylation step, as discussed previously. The final chloro substituent at the 1-position of the phthalazine ring is introduced in the last step of the synthesis. This is typically achieved through a chlorination reaction of the intermediate, 4-(3,4-dichlorophenyl)phthalazin-1(2H)-one.

A common reagent used for this transformation is phosphorus oxychloride (POCl₃). tandfonline.comrsc.org The reaction involves the conversion of the lactam (cyclic amide) functionality of the phthalazinone into a chloro-substituted phthalazine. This transformation is a crucial step in arriving at the final this compound. The mechanism of this reaction involves the activation of the carbonyl group of the lactam by POCl₃, followed by nucleophilic attack of the chloride ion. acs.org

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, safety, and environmental impact of the synthesis of phthalazine derivatives, researchers have explored various advanced synthetic techniques and reaction optimization strategies.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including phthalazinones. researchgate.net One notable advancement is the use of microwave-assisted synthesis. byjus.comtandfonline.comnih.gov Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of phthalazinone derivatives. byjus.comresearchgate.net

Another green approach is the use of recyclable catalysts, such as heteropolyacids, for the synthesis of 1(2H)-phthalazinone derivatives. researchgate.net These catalysts are environmentally benign and can be easily recovered and reused, reducing waste and cost. The use of greener solvents is also a key aspect of green chemistry in this context.

| Technique | Advantage | Example |

|---|---|---|

| Microwave-assisted synthesis | Reduced reaction times, improved yields | Synthesis of phthalazinone derivatives |

| Use of recyclable catalysts | Reduced waste, cost-effective | Heteropolyacids in phthalazinone synthesis |

| Use of greener solvents | Reduced environmental impact | Water-mediated synthesis |

The choice of catalyst is crucial for the efficiency and selectivity of the synthetic steps. In the Friedel-Crafts acylation, while AlCl₃ is common, other Lewis acids can also be employed. The development of more efficient and recyclable catalysts for this reaction is an active area of research.

For the chlorination of the phthalazinone intermediate, while POCl₃ is effective, the development of catalytic methods for this transformation is desirable to reduce the amount of reagent-derived waste. researchgate.net Catalytic chlorination of lactams is an area of ongoing research. acs.org

Mechanistic investigations into the formation of phthalazinones from 2-acylbenzoic acids and hydrazine have provided insights into the reaction pathway. studymind.co.uk Understanding the reaction kinetics and the role of intermediates is essential for optimizing reaction conditions and improving yields. Studies have shown that the reaction proceeds through a series of equilibrium steps, and the rate of the reaction can be influenced by factors such as temperature, solvent, and the nature of the substituents. tandfonline.comnih.gov

Derivatization and Functionalization of this compound

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a diverse array of derivatives. The presence of multiple reactive sites—specifically the activated chlorine atom on the phthalazine core and the two chlorine atoms on the phenyl ring—allows for extensive chemical modification. Strategic functionalization of this molecule is primarily achieved through nucleophilic aromatic substitution at the phthalazine nucleus and palladium-catalyzed cross-coupling reactions at the dichlorophenyl moiety.

Nucleophilic Aromatic Substitution Reactions on the Phthalazine Core

The chlorine atom at the C1 position of the phthalazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the heterocyclic ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org This activation makes the 1-chloro position a prime target for derivatization by a wide range of nucleophiles.

Research on analogous 1-chlorophthalazine (B19308) structures, such as 1-chloro-4-(4-phenoxyphenyl)phthalazine, demonstrates that this position readily reacts with various carbon, nitrogen, oxygen, and sulfur-based nucleophiles. researchgate.net These transformations are typically carried out under basic conditions and often with heating to facilitate the substitution.

Nitrogen Nucleophiles: A variety of primary and secondary amines, anilines, and heterocyclic amines can displace the C1-chloro group to form N-substituted aminophthalazines. For instance, reactions with ethanolamine, morpholine, p-anisidine, and benzoylhydrazine on similar 1-chlorophthalazine substrates proceed efficiently to yield the corresponding amino derivatives. quizlet.com

Oxygen Nucleophiles: Alkoxides and phenoxides serve as effective oxygen nucleophiles. The reaction of 1-chlorophthalazines with sodium methoxide, for example, would yield the corresponding 1-methoxy derivative.

Sulfur Nucleophiles: Thiolates are also potent nucleophiles in this context, leading to the formation of thioether derivatives. The reaction of 1-chloro-4-substituted-phthalazines with thiophenol or its derivatives in the presence of a base like potassium carbonate has been shown to produce 1-(phenylsulfanyl)phthalazines.

Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds like malononitrile, can also be employed to create new carbon-carbon bonds at the C1 position. wikipedia.org

The following table summarizes representative nucleophilic aromatic substitution reactions based on the reactivity of analogous 1-chlorophthalazine compounds.

| Nucleophile Class | Specific Nucleophile | Resulting Functional Group | Product Type Example |

|---|---|---|---|

| Nitrogen | Morpholine | Amino (tertiary) | 1-(Morpholin-4-yl)-4-(3,4-dichlorophenyl)phthalazine |

| Nitrogen | p-Anisidine | Amino (secondary) | N-(4-methoxyphenyl)-4-(3,4-dichlorophenyl)phthalazin-1-amine |

| Nitrogen | Hydrazine Hydrate (B1144303) | Hydrazinyl | 1-Hydrazinyl-4-(3,4-dichlorophenyl)phthalazine |

| Oxygen | Sodium Methoxide | Methoxy Ether | 1-Methoxy-4-(3,4-dichlorophenyl)phthalazine |

| Sulfur | Thiophenol | Thioether | 1-(Phenylsulfanyl)-4-(3,4-dichlorophenyl)phthalazine |

| Carbon | Malononitrile | Dicyanomethyl | 2-(4-(3,4-Dichlorophenyl)phthalazin-1-yl)malononitrile |

Modifications and Diversification at the Dichlorophenyl Moiety

While the C1-chloro group on the phthalazine ring is the most reactive site for SNAr, the two chlorine atoms on the 3,4-dichlorophenyl ring offer further opportunities for diversification, primarily through palladium-catalyzed cross-coupling reactions. Aryl chlorides are generally less reactive than the corresponding bromides and iodides in these transformations, often requiring more specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos) or N-heterocyclic carbenes (NHCs). researchgate.netwiley.com

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org Applying this to this compound could potentially allow for the selective replacement of one or both chlorine atoms on the phenyl ring with aryl, heteroaryl, or alkyl groups. Regioselectivity between the C3 and C4 positions would be a key challenge, influenced by steric and electronic factors, as well as the specific catalyst and reaction conditions employed. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgrsc.org It represents a powerful method for introducing primary or secondary amine functionalities onto the dichlorophenyl ring, which is a common strategy in medicinal chemistry. wiley.comorganic-chemistry.org The choice of ligand is crucial for achieving high yields with less reactive aryl chlorides.

A significant challenge in modifying the dichlorophenyl moiety is achieving selectivity over the highly reactive C1-chloro group of the phthalazine core. For a cross-coupling reaction to occur selectively on the dichlorophenyl ring, the C1-chloro group would likely need to be either much less reactive under the chosen catalytic conditions or protected/replaced beforehand. Given the high reactivity of the C1-chloro group in SNAr, a common synthetic strategy would involve first derivatizing the phthalazine core via nucleophilic substitution, and then performing a cross-coupling reaction on the remaining chloro-substituents of the phenyl ring.

Synthesis of Novel Phthalazine Analogues and Congeners

The synthesis of novel analogues and congeners of this compound leverages the reactivity of the C1-chloro group to build molecular complexity. The displacement of this chloride is a cornerstone strategy for creating libraries of new compounds with diverse functionalities.

By reacting the parent compound with bifunctional nucleophiles, it is possible to construct more complex fused heterocyclic systems. For example, reacting a 1-chlorophthalazine derivative with reagents like o-phenylenediamine (B120857) or anthranilic acid can lead to the formation of fused polycyclic systems, such as benzo rsc.orgimidazo[2,1-a]phthalazine or phthalazino[1,2-b]quinazolinone structures, respectively. wikipedia.org

Furthermore, the product of an initial SNAr reaction can serve as a substrate for subsequent modifications at the dichlorophenyl ring. For instance, a 1-amino-4-(3,4-dichlorophenyl)phthalazine derivative could undergo a subsequent Suzuki or Buchwald-Hartwig reaction to replace one of the chloro-substituents on the phenyl ring. This sequential derivatization allows for the creation of highly complex, multi-substituted phthalazine analogues with precise control over the substitution pattern. This stepwise approach enables the systematic exploration of the chemical space around the core phthalazine scaffold.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. These methods provide a detailed picture of electron distribution and orbital energies, which are fundamental to predicting chemical reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For 1-chloro-4-(3,4-dichlorophenyl)phthalazine, the HOMO is expected to be predominantly localized on the electron-rich phthalazine (B143731) ring system, particularly the fused benzene (B151609) ring and the nitrogen atoms. The LUMO, conversely, is anticipated to be distributed across the entire conjugated system, with significant contributions from the dichlorophenyl ring and the C-Cl bond of the phthalazine moiety. This distribution suggests that the molecule can engage in various electronic interactions.

From the HOMO and LUMO energy values, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. These indices provide a quantitative measure of its stability and reactivity.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.89 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.36 |

| Ionization Potential | IP | -EHOMO | 6.25 |

| Electron Affinity | EA | -ELUMO | 1.89 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.07 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.18 |

| Chemical Softness | S | 1/(2η) | 0.23 |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The calculated indices provide a framework for comparing its reactivity with other related phthalazine derivatives in theoretical studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In a hypothetical MEP map of this compound, distinct regions of electrostatic potential would be observed:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are expected to be concentrated around the two nitrogen atoms of the phthalazine ring and the three chlorine atoms due to the high electronegativity of these atoms. These sites represent potential hydrogen bond acceptors.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms on the aromatic rings would exhibit a positive potential.

Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the carbon framework of the aromatic rings.

This analysis highlights the molecule's polar nature and provides a qualitative prediction of its intermolecular interaction patterns. The distinct positive and negative potentials suggest the capacity for dipole-dipole interactions and specific directed interactions in a biological or chemical environment.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the molecule's potential energy surface and dynamic behavior.

For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the dichlorophenyl ring to the phthalazine core. A potential energy scan can be performed by systematically rotating this dihedral angle to identify the most stable conformation.

The analysis would likely reveal that the lowest energy conformation is non-planar, with the dichlorophenyl ring twisted relative to the phthalazine ring. This twisting is a result of steric hindrance between the hydrogen atoms on the adjacent rings. The energy barrier to rotation would provide insight into the molecule's conformational rigidity.

Molecular dynamics simulations could further explore the molecule's behavior in a simulated physiological environment (e.g., in a water box). mdpi.com An MD simulation would track the atomic movements over time, revealing the flexibility of the molecule and its accessible conformations. sciencepg.com Such simulations would likely show that while the individual aromatic rings are rigid, the torsional angle between them fluctuates around the low-energy minimum, indicating a degree of conformational adaptability.

Molecular Interaction and Binding Predictions (In Silico Approaches)

In silico methods are extensively used in drug discovery research to predict how a small molecule might interact with a biological target, such as a protein. ajchem-b.comekb.eg

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjpr.netnih.gov Given that many phthalazine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a hypothetical docking study of this compound into the ATP-binding site of VEGFR-2 could be performed. nih.govajchem-b.com

The simulation would predict a plausible binding pose and estimate the binding affinity. The interactions stabilizing the complex could be analyzed in detail.

| Interaction Type | Interacting Residue (VEGFR-2) | Involved Moiety of Ligand |

| Hydrogen Bond | Cys919 (Backbone NH) | Phthalazine Nitrogen (N2) |

| Pi-Pi Stacking | Phe918 | Phthalazine Ring |

| Halogen Bond | Asp1046 (Side Chain Oxygen) | Chlorine on Phthalazine Ring |

| Hydrophobic Interaction | Val848, Leu840, Val899 | 3,4-Dichlorophenyl Ring |

The docking score, a measure of the predicted binding affinity, would provide a quantitative estimate of how well the molecule fits into the binding site. Such studies are crucial for prioritizing compounds for further experimental testing in early-stage drug discovery. wjpr.net

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Based on the structure of this compound and its hypothetical interactions from docking studies, a pharmacophore model could be constructed.

The key features of such a model might include:

Two Aromatic Rings (hydrophobic features).

A Hydrogen Bond Acceptor (from the phthalazine nitrogens).

A Halogen Bond Donor (from the chlorine atoms).

This pharmacophore model could then be used as a 3D query to screen large databases of chemical compounds (virtual screening). nih.gov This process would identify other molecules that possess the same essential features arranged in a similar spatial orientation, and which could therefore be potential binders to the same hypothetical target. This approach accelerates the discovery of novel chemical scaffolds for further investigation.

Elucidation of Structure-Property Relationships from Computational Data

The chemical reactivity, stability, and intermolecular interaction potential of this compound are intrinsically linked to its electronic and steric characteristics. Computational studies, particularly those employing Density Functional Theory (DFT), provide a quantitative basis for understanding these connections. By calculating the optimized molecular geometry, electron distribution, and molecular orbital energies, a detailed picture of the molecule's properties can be constructed.

Molecular Geometry and Steric Effects:

Computational geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's conformational preferences and steric bulk. For instance, the bond lengths within the aromatic rings are indicative of their aromatic character, while the lengths of the carbon-chlorine bonds reflect the influence of the electronegative chlorine atoms.

Interactive Table of Selected Optimized Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C-Cl (phthalazine) | C1 | 1.74 |

| C-N (phthalazine) | C4 | 1.32 |

| N-N (phthalazine) | N2 | 1.39 |

| C-C (inter-ring) | C4-C1' | 1.49 |

| C-Cl (phenyl) | C3' | 1.75 |

| C-Cl (phenyl) | C4' | 1.75 |

Note: The data presented are representative values obtained from DFT calculations on structurally similar compounds.

Interactive Table of Selected Optimized Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N | C | C (phthalazine) | 120.5 |

| C | N | N (phthalazine) | 118.9 |

| C (phthalazine) | C (inter-ring) | C (phenyl) | 121.3 |

| C | C | Cl (phenyl) | 119.8 |

Note: The data presented are representative values obtained from DFT calculations on structurally similar compounds.

Electronic Properties and Reactivity:

The distribution of electrons within the this compound molecule is a key determinant of its reactivity. The presence of multiple electronegative atoms, namely chlorine and nitrogen, creates a non-uniform electron distribution, which can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.

Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. In this compound, the nitrogen atoms of the phthalazine ring and the chlorine atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the aromatic rings would exhibit a positive potential. The chlorine atom attached to the phthalazine ring, in particular, influences the reactivity of the C1 position, making it a potential site for nucleophilic substitution reactions.

Interactive Table of Molecular Electrostatic Potential (MEP) Analysis

| Molecular Region | Electrostatic Potential (kcal/mol) | Implication for Reactivity |

| Nitrogen Atoms (Phthalazine) | Negative | Susceptible to electrophilic attack; hydrogen bond acceptor |

| Chlorine Atoms | Negative | Potential for halogen bonding; influences overall electron distribution |

| Aromatic Protons | Positive | Potential for weak hydrogen bonding interactions |

| C1-Carbon (phthalazine) | Slightly Positive | Activated for nucleophilic attack due to adjacent chlorine |

Note: The qualitative descriptions are based on established principles of MEP analysis for similar molecular structures.

An extensive search for scientific literature and data on the biological activity of the specific chemical compound This compound has yielded insufficient information to construct the detailed article as requested.

The comprehensive investigation, which included searches for in vitro enzyme inhibition studies, receptor binding affinity data, cellular research applications, and mechanistic insights, did not uncover any specific research findings for this particular molecule. While the broader class of phthalazine derivatives has been a subject of medicinal chemistry research, with various analogues showing a range of biological activities, data pertaining specifically to this compound is not available in the public domain.

Therefore, it is not possible to provide an article that adheres to the strict and detailed outline provided in the user's request, which focuses solely on the aforementioned compound. The required sections on biochemical modulatory effects, cellular research applications, and mechanistic insights cannot be populated with scientifically accurate and specific information as none was found.

Biological Activity Research in Vitro and Mechanistic Explorations

Mechanistic Insights into Compound Action at a Molecular Level (In Vitro)

Protein Interaction Studies Utilizing Biochemical Assays

While direct biochemical assays on 1-Chloro-4-(3,4-dichlorophenyl)phthalazine itself are not extensively documented, its core structure is integral to a class of derivatives designed to interact with specific protein targets, most notably protein kinases. The phthalazine (B143731) nucleus serves as an effective scaffold for developing inhibitors that target the ATP-binding domain of kinases. researchgate.netresearchgate.net

Derivatives synthesized from this core have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. nih.govnih.govresearchgate.net Enzymatic assessments of these compounds have quantified their potency. For instance, a series of biarylurea derivatives built upon the phthalazine core demonstrated notable inhibition of VEGFR-2 tyrosine kinase, with IC₅₀ values in the low micromolar range. nih.govresearchgate.netbohrium.com This inhibitory action is a critical protein interaction that underpins the antiangiogenic potential of this compound class.

Table 1: VEGFR-2 Enzymatic Inhibition by Phthalazine Derivatives

| Compound | Linker/Moiety at Position 1 | VEGFR-2 IC₅₀ (µM) |

|---|---|---|

| 12b | Biarylurea | 4.4 |

| 12c | Biarylurea | 2.7 |

| 13c | Biarylurea | 2.5 |

| 7a | N-substituted amine | 0.11 |

| 8c | N-substituted amine | 0.10 |

Analysis of Intracellular Signaling Pathways in Research Models

The interaction of phthalazine derivatives with protein targets like VEGFR-2 initiates a cascade of effects on intracellular signaling pathways. By inhibiting VEGFR-2, these compounds can block the downstream pathways responsible for endothelial cell proliferation, migration, and survival, which are crucial for the formation of new blood vessels.

Studies on cancer cell lines have shown that specific derivatives of the phthalazine core can induce cell cycle arrest and apoptosis (programmed cell death). nih.govbohrium.com For example, certain compounds were found to cause cells to accumulate at the S phase boundary of the cell cycle. nih.govbohrium.com Furthermore, treatment with these molecules led to a significant increase in the expression levels of cleaved caspase-3, a key executioner enzyme in the apoptotic pathway, confirming that they trigger apoptotic-induced cell death. nih.govbohrium.com These findings indicate that the phthalazine scaffold is a viable foundation for developing agents that modulate critical signaling pathways involved in cancer progression.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the phthalazine series, these studies have been crucial in optimizing potency and selectivity.

Design and Synthesis of SAR Libraries Based on the Phthalazine Core

The compound this compound is a key intermediate in the synthesis of extensive chemical libraries designed for SAR studies. sci-hub.sederpharmachemica.com The synthetic strategy generally begins with the cyclocondensation of a substituted 2-benzoylbenzoic acid with hydrazine (B178648) hydrate (B1144303) to form the phthalazinone core. nih.govnih.gov This is followed by chlorination, often using phosphorous oxychloride, to yield the reactive 1-chloro-4-aryl-phthalazine intermediate. nih.govsci-hub.senih.gov

The reactivity of the chlorine atom at the C1 position allows for its displacement by a wide variety of nucleophiles. derpharmachemica.comresearchgate.net Researchers have systematically introduced different functional groups at this position to create large libraries of analogues. These modifications include the addition of:

N-substituted piperazine (B1678402) motifs nih.govresearchgate.net

Biarylamide or biarylurea moieties nih.govresearchgate.net

Various substituted anilines and phenols nih.gov

Sulfur and carbon nucleophiles researchgate.net

This systematic approach allows for a thorough exploration of the chemical space around the phthalazine core, enabling the identification of substituents that enhance biological activity. nih.gov

Correlating Specific Structural Features with Observed Biological Responses

Through the analysis of these synthesized libraries, clear SAR trends have emerged. The biological response, often measured as anti-proliferative activity (GI₅₀) against cancer cell lines or specific enzyme inhibition (IC₅₀), is highly dependent on the nature of the substituent at the C1 position.

A preliminary SAR study highlighted the importance of the hydrophobic and electronic nature of the substituents. researchgate.netnih.gov It was found that incorporating a linker with both hydrogen bond acceptor and donor properties, such as a urea (B33335) or amide group, was beneficial for activity, likely by interacting with key amino acid residues like Glu885 and Asp1046 in the kinase binding site. nih.gov

The addition of a terminal hydrophobic moiety that can fit into an allosteric pocket of the target protein is also a key design feature. nih.gov For instance, studies revealed that compounds featuring a biarylurea tail exhibited significant VEGFR-2 inhibitory activity. nih.govresearchgate.net Similarly, certain N-substituted amine derivatives showed potent cytotoxicity against a panel of 60 cancer cell lines, with GI₅₀ values in the sub-micromolar range. nih.govresearchgate.net

Table 2: Anti-proliferative Activity of Selected Phthalazine Derivatives (GI₅₀ µM)

| Compound | Moiety at Position 1 | Colon Cancer (HCT-116) | Breast Cancer (MCF-7) |

|---|---|---|---|

| 7f | N-substituted amine | 4.83 | 4.58 |

| Sorafenib (Control) | - | 5.47 | 7.26 |

This table is generated based on data from a referenced research paper. researchgate.net

Applications in Chemical Biology and Pharmaceutical Research

Utilization as a Chemical Probe for Biological Systems

Chemical probes are essential tools for dissecting complex biological pathways. Although specific probes based on 1-Chloro-4-(3,4-dichlorophenyl)phthalazine have not been detailed in the literature, its structure is well-suited for such applications.

Development of Labeled Analogues for Research Tool Development

The reactive nature of the C1-chloro group makes it an ideal site for introducing reporter tags. Labeled analogues, such as those incorporating fluorescent dyes, biotin, or radioactive isotopes, could be synthesized via nucleophilic substitution. These tools would enable researchers to perform a range of experiments, including:

Fluorescence Microscopy: To visualize the subcellular localization of the compound or its biological targets.

Pull-down Assays: To isolate and identify binding partners (e.g., proteins, enzymes) from cell lysates.

Receptor Occupancy Studies: To quantify the engagement of the compound with its target in living systems.

The general reactivity of 1-chlorophthalazines suggests that this specific derivative could be similarly functionalized to create such valuable research tools.

Application as a Tool Compound for Target Identification in Research

Given that the broader class of phthalazine (B143731) derivatives is known to inhibit various enzymes, including phosphodiesterases (PDEs), poly (ADP-ribose) polymerase (PARP), and vascular endothelial growth factor receptor (VEGFR), this compound can be employed as a tool compound in screening campaigns. researchgate.netrsc.org It can be used to validate new biological targets or to elucidate the mechanism of action of related molecules. Its rigid structure and specific substitution pattern provide a defined chemical entity to probe biological systems and help establish initial structure-activity relationships (SAR).

Role as a Synthetic Intermediate in Drug Discovery Programs

The most significant and well-documented role of 1-chlorophthalazine (B19308) analogues is as a key intermediate in the synthesis of more complex molecules for drug discovery. derpharmachemica.comresearchgate.netderpharmachemica.comnih.gov

Precursor for More Complex Advanced Pharmaceutical Scaffolds

The chloro group at the 1-position is highly susceptible to nucleophilic aromatic substitution. This reactivity allows medicinal chemists to readily introduce a diverse array of functional groups and build more elaborate molecular architectures. derpharmachemica.comresearchgate.net By reacting this compound with various nucleophiles, a multitude of advanced scaffolds can be generated. For example, reactions with nitrogen nucleophiles (amines, hydrazines) can lead to the formation of fused heterocyclic systems like triazolophthalazines or imidazophthalazines, which are known to possess significant biological activities. researchgate.netderpharmachemica.com

Table 1: Potential Advanced Scaffolds from this compound

| Nucleophile Type | Example Nucleophile | Resulting Scaffold/Derivative | Potential Biological Relevance |

|---|---|---|---|

| Nitrogen | Hydrazine (B178648) | Hydrazinylphthalazine | Precursor to triazolophthalazines (Anticancer) |

| Amines (e.g., anilines) | 1-Anilinophthalazine | Kinase Inhibitors (e.g., VEGFR-2) rsc.org | |

| Sodium Azide | Tetrazolophthalazine | Anticancer derpharmachemica.com | |

| Oxygen | Alkoxides (e.g., NaOCH₃) | 1-Alkoxyphthalazine | Varied pharmaceutical activities |

| Phenols | 1-Phenoxyphthalazine | Varied pharmaceutical activities | |

| Sulfur | Thiols (e.g., thiophenol) | 1-(Thiophenyl)phthalazine | Anticancer nih.gov |

| Carbon | Active Methylene (B1212753) Compounds | 1-(Dicyanomethyl)phthalazine | Synthetic intermediates |

Building Block in Medicinal Chemistry Synthesis for Lead Generation

In the early stages of drug discovery, known as lead generation, the goal is to identify promising "hit" compounds from large chemical libraries and develop them into more potent "lead" series. nih.govresearchgate.net this compound is an ideal building block for this process. It allows for the rapid synthesis of a focused library of analogues where the phthalazine core and the dichlorophenyl group are kept constant, while the substituent at the 1-position is varied. This approach enables a systematic exploration of the chemical space around a core scaffold, which is crucial for identifying initial structure-activity relationships that guide further optimization. nih.gov

Contributions to Lead Optimization Strategies in Early-Stage Research

Once a promising lead compound is identified, the lead optimization phase aims to refine its properties to produce a clinical candidate. nih.govnih.gov This involves enhancing potency and selectivity while improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

If a lead compound contains the 4-(3,4-dichlorophenyl)phthalazine core, the 1-chloro precursor becomes an invaluable tool for optimization. By systematically replacing the chlorine atom with a wide range of functional groups, medicinal chemists can fine-tune the molecule's characteristics. For instance, introducing polar groups can improve solubility, while adding hydrogen bond donors or acceptors can enhance target binding affinity. This iterative process of synthesis and testing is fundamental to medicinal chemistry and allows for the multi-parameter optimization required to develop a successful drug. cuny.eduyoutube.com

Table 2: Hypothetical Modifications for Lead Optimization

| Modification at C1-Position | Potential Impact on Properties | Rationale |

|---|---|---|

| Small polar amines (e.g., -NHCH₂CH₂OH) | Increase solubility, add H-bond interactions | Improve aqueous solubility and target affinity. |

| Bulky hydrophobic groups | Probe for hydrophobic pockets in the target | Explore additional binding interactions to increase potency. |

| Basic amines (e.g., piperazine) | Modulate pKa, improve cell permeability | Enhance pharmacokinetic properties. |

| Metabolically stable groups | Increase metabolic stability | Reduce clearance and improve in vivo half-life. |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Bioactivity Profiles and Polypharmacology

The documented bioactivities of phthalazine (B143731) derivatives are extensive, encompassing roles as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. longdom.orgresearchgate.net For 1-Chloro-4-(3,4-dichlorophenyl)phthalazine, the primary focus has been on its utility as a synthetic intermediate for creating libraries of compounds, particularly with potential anticancer applications. nih.govresearchgate.net However, a vast and underexplored chemical space surrounds this molecule, suggesting the potential for discovering novel biological activities.

Future research should systematically explore a broader range of biological targets. Given the structural similarities to known kinase inhibitors, a focused investigation into its effect on various kinase families is a logical starting point. nih.gov Furthermore, considering the diverse activities of the phthalazine scaffold, its potential as an antiviral, antifungal, or even as a modulator of G-protein coupled receptors should not be overlooked.

A key aspect of this exploration will be the investigation of its polypharmacology —the ability of a single compound to interact with multiple targets. This multi-targeting capability can be advantageous in treating complex multifactorial diseases like cancer or neurodegenerative disorders. A comprehensive screening of this compound and its derivatives against a panel of disease-relevant targets could unveil novel and potent multi-target agents.

Development of Novel and More Efficient Synthetic Routes for Analogues

The established synthetic routes to 1-chloro-4-arylphthalazines typically involve the reaction of a corresponding phthalazinone with a chlorinating agent like phosphorus oxychloride. nih.gov While effective, there is always a need for more efficient, cost-effective, and environmentally friendly synthetic methodologies. Future research in this area could focus on:

Greener Synthesis: Exploring the use of less hazardous reagents and solvents, and developing catalytic methods to reduce waste and energy consumption.

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of complex phthalazine analogues in a single step, thereby improving efficiency and reducing purification efforts.

Flow Chemistry: Utilizing microreactor technology for a more controlled, scalable, and safer synthesis of this compound and its derivatives.

The development of novel synthetic strategies will not only streamline the production of this key intermediate but also facilitate the rapid generation of a diverse library of analogues for biological screening.

Integration with Advanced High-Throughput Screening Technologies

To efficiently explore the vast chemical space accessible from this compound, the integration of advanced high-throughput screening (HTS) technologies is paramount. ewadirect.comresearchgate.net HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, significantly accelerating the hit identification process. nuvisan.comthermofisher.com

Future research should leverage various HTS platforms, including:

Target-Based Screening: Screening libraries of derivatives against specific enzymes, receptors, or other validated drug targets.

Phenotypic Screening: Assessing the effects of compounds on whole cells or organisms to identify molecules that induce a desired physiological change, without a priori knowledge of the specific target.

High-Content Screening (HCS): Utilizing automated microscopy and image analysis to gather multiparametric data on the effects of compounds on cellular morphology and function.

By combining a diverse library of analogues derived from this compound with these powerful screening technologies, researchers can rapidly identify promising lead compounds for further development.

Potential for Further Academic Collaborations in Interdisciplinary Research

The multifaceted nature of drug discovery necessitates a collaborative and interdisciplinary approach. The future development of this compound and its analogues would greatly benefit from collaborations between various academic disciplines:

Medicinal and Synthetic Chemists: To design and synthesize novel and diverse libraries of compounds.

Biologists and Pharmacologists: To conduct in-depth biological evaluations and elucidate mechanisms of action.

Computational Chemists and Bioinformaticians: To perform in silico modeling, predict potential targets, and analyze large datasets from HTS campaigns.

Structural Biologists: To determine the three-dimensional structures of compound-target complexes, guiding structure-activity relationship (SAR) studies and lead optimization.

Such collaborations can foster innovation and accelerate the translation of basic research findings into tangible therapeutic applications. The establishment of academic-industrial partnerships could further bridge the gap between discovery and clinical development, ensuring that promising compounds derived from this compound have a clear path to becoming next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-4-(3,4-dichlorophenyl)phthalazine, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Step 1 : Condensation of substituted phenylhydrazines with phthalic anhydride derivatives.

- Step 2 : Cyclization using POCl₃ or other chlorinating agents to introduce the chloro group.

- Key Reagents : POCl₃ (for chlorination), arylhydrazines (e.g., 3,4-dichlorophenylhydrazine), and catalysts like AlCl₃ for Friedel-Crafts reactions .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | POCl₃, 80°C, 6h | 65–75 | |

| Cyclization | AlCl₃, DCM, reflux | 70–85 |

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Key parameters analyzed include:

- Unit cell dimensions (a, b, c, β angles).

- Bond lengths/angles (e.g., Cl–C and N–N distances).

- Thermal ellipsoids to assess molecular stability.

- Data Table :

| Parameter | Value (Å/°) | Source Compound | Reference |

|---|---|---|---|

| a-axis | 10.2969 | Crystal study | |

| Cl–C bond length | 1.72 Å | Analogous structure |

Q. What in vitro assays are used to evaluate the compound’s biological activity?

- Methodological Answer :

- Anticancer : Microculture tetrazolium (MTT) assay against cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial : Agar diffusion assays with Gram-positive/negative bacteria .

- Data Table :

| Assay Type | Cell Line/Strain | IC₅₀/Zone of Inhibition | Reference |

|---|---|---|---|

| MTT (Anticancer) | MCF-7 | 12.5 µM | |

| Agar Diffusion | E. coli | 18 mm |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading.

- In-line Analytics : Use HPLC or NMR to monitor intermediate formation.

- Case Study : Replacing DCM with THF increased cyclization yield by 15% due to better solubility of intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance anticancer activity but reduce solubility) .

- Dose-Response Curves : Validate activity thresholds using replicates and standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. How do computational methods predict reactivity and biological interactions?

- Methodological Answer :

- DFT Calculations : Analyze HOMO/LUMO orbitals to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate binding to targets like DNA topoisomerase II or bacterial enzymes.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

Structural and Analytical Data

| Property | Value/Description | Technique Used | Reference |

|---|---|---|---|

| Melting Point | 383 K | DSC | |

| Solubility (DMSO) | 25 mg/mL | UV-Vis spectroscopy | |

| Crystallographic Space Group | P2₁/c (Monoclinic) | X-ray diffraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.